molecular formula C13H19BrN2O2 B1406498 4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide CAS No. 1403330-23-3

4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide

Cat. No. B1406498
CAS RN: 1403330-23-3
M. Wt: 315.21 g/mol
InChI Key: FJUMWQVEIUNQPZ-UHFFFAOYSA-N
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Description

“4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide” is an organic compound . It has been used in the synthesis of 1,8-Naphthalimide derivatives . These derivatives have been studied for their unique photophysical properties, particularly their ability to generate semi-stable radical anion species via photo-induced electron transfer .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-Bromo-1,8-naphthalic anhydride with N,N-dimethylethylenediamine . The product is then filtered, washed with water, and dried under reduced pressure .


Chemical Reactions Analysis

The compound has been used in the synthesis of 1,8-Naphthalimide derivatives . These derivatives undergo a photo-induced colorimetric reaction, generating radical anions via photo-induced electron transfer .

Scientific Research Applications

Antioxidant Potential

Bromophenols, closely related to the chemical structure of 4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide, have been identified for their potent scavenging activity against radicals. In a study by Li et al. (2012), nitrogen-containing bromophenols showed significant antioxidant potential, suggesting applications in food and pharmaceutical fields as natural antioxidants.

Antimicrobial Activity

A series of novel substituted quinazoline derivatives, which are structurally similar to this compound, were evaluated for their antimicrobial properties. Chaitanya et al. (2018) found that these compounds exhibit potent antibacterial and antifungal activity, indicating potential applications in the development of new antimicrobial agents (Chaitanya et al., 2018).

Photosensitizer in Photodynamic Therapy

In the field of photodynamic therapy, particularly for cancer treatment, new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have shown high singlet oxygen quantum yield. These findings by Pişkin et al. (2020) suggest that such compounds, which share a structural resemblance to this compound, could be valuable in photodynamic therapy for cancer.

Antidopaminergic Properties

In the realm of neurological research, compounds structurally akin to this compound have been synthesized and studied for their antidopaminergic properties. De Paulis et al. (1985) synthesized a series of substituted 6-methoxysalicylamides and found them to be potent blockers of dopamine receptors, suggesting potential applications in the treatment of neurological disorders (De Paulis et al., 1985).

Synthesis and Applications in Organic Chemistry

The synthesis of compounds structurally similar to this compound has been explored in various studies, indicating their significance in organic chemistry and potential applications in synthesizing novel compounds. For instance, Esteves et al. (2003) studied the electrochemical reduction of bromo-propargyloxy ester, a process that could be relevant in the synthesis of similar compounds (Esteves et al., 2003).

properties

IUPAC Name

4-bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2/c1-4-18-12-9-10(5-6-11(12)14)13(17)15-7-8-16(2)3/h5-6,9H,4,7-8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUMWQVEIUNQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NCCN(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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